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(Decylsulfonyl)acetic acid

Cat. No.: B13998464
CAS No.: 5435-83-6
M. Wt: 264.38 g/mol
InChI Key: CSRVRDJOQWLXHK-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Compound Research

Organosulfur compounds, which feature carbon-sulfur bonds, are a cornerstone of modern chemical research. Within this broad class, sulfones represent a particularly significant functional group, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org The sulfone functional group is not merely a structural curiosity; it is a key component in a multitude of biologically active molecules and advanced materials. thieme-connect.com Molecules containing the sulfone moiety are integral to medicinal chemistry, with applications ranging from antibiotics like dapsone (B1669823) to treatments for cancer and migraine. thieme-connect.com Furthermore, sulfone-containing polymers are valued for their unique physical properties. thieme-connect.com The stability and specific electronic nature of the sulfonyl group make it a versatile tool in organic synthesis, serving as a temporary modulator of chemical reactivity, an activating group, and a good leaving group. thieme-connect.com

Overview of Long-Chain Carboxylic Acids and Sulfonic Acid Derivatives

Carboxylic acids are organic compounds defined by the presence of a carboxyl (-COOH) functional group. wikipedia.org Those with long, unbranched hydrocarbon chains are known as fatty acids. Long-chain carboxylic acids are fundamental to biochemistry as components of fats and oils and are important in industrial applications, such as the manufacturing of soaps, cosmetics, and coatings. google.com

Separately, sulfonic acids (R-SO₃H) are a class of organosulfur acids that are significantly stronger than their carboxylic acid counterparts. wikipedia.org Their high acidity and the polarity of the sulfonyl group make them useful as catalysts and, in the case of long-chain derivatives, as detergents and surfactants. wikipedia.org Sulfonyl acetic acids, such as the subject of this article, merge these two functionalities: the potent sulfonyl group and the classic carboxylic acid group, linked by a methylene (B1212753) (-CH₂-) bridge. The presence of a long alkyl chain, such as a decyl group, imparts significant hydrophobicity, suggesting potential surfactant-like properties. ontosight.ai

Historical Development and Significance of Related Chemical Classes

The history of sulfone chemistry is rich, with initial syntheses reported in the 19th century. thieme-connect.com A pivotal moment in their application came in 1908 with the synthesis of diaminodiphenyl sulfone, a compound that would later, under the name Dapsone, revolutionize the treatment of leprosy. wikipedia.orgilsl.br This marked the beginning of extensive research into the therapeutic potential of sulfones. ilsl.br

In the realm of organic synthesis, sulfones are central to several name reactions. The Ramberg-Bäcklund reaction, first reported by Swedish chemists Ludwig Ramberg and Birger Bäcklund in 1940, provides a method to convert α-halo sulfones into alkenes through an episulfone intermediate and the extrusion of sulfur dioxide. numberanalytics.comnumberanalytics.comwikipedia.org Another landmark is the Julia olefination, developed by Marc Julia and Jean-Marc Paris in 1973. This reaction initially used the reductive elimination of β-acyloxysulfones to form alkenes. wikipedia.org Subsequent modifications, notably the Julia-Kocienski olefination, have refined the process into a highly efficient and stereoselective method for constructing carbon-carbon double bonds, solidifying the role of sulfones as indispensable tools for synthetic chemists. wikipedia.orgnih.gov

Current Research Landscape Pertaining to Sulfonyl Acetic Acid Analogues

Contemporary research continues to explore the utility of sulfonyl acetic acid analogues. Scientists are actively designing and synthesizing novel derivatives for a range of applications. In medicinal chemistry, for instance, N-arylsulfonylindole analogues bearing a rhodanine-3-acetic acid moiety have been investigated for their antibacterial properties. cuni.cz Other research focuses on creating diverse libraries of sulfonamide derivatives, which are structurally related to sulfonyl acetic acids, to probe for anticancer activity. researchgate.net The inherent properties of these molecules, combining a hydrophilic head with a tunable hydrophobic tail, also make them targets for materials science. Glycine derivatives with long-chain alkylsulfonyl groups are being explored as surfactants for use in cosmetics and industrial cleaners. ontosight.ai These studies highlight a dynamic field where the fundamental reactivity of the sulfonyl acetic acid scaffold is leveraged to develop new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O4S B13998464 (Decylsulfonyl)acetic acid CAS No. 5435-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5435-83-6

Molecular Formula

C12H24O4S

Molecular Weight

264.38 g/mol

IUPAC Name

2-decylsulfonylacetic acid

InChI

InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

CSRVRDJOQWLXHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Decylsulfonyl Acetic Acid and Its Chemical Analogues

Direct Synthesis Routes to (Decylsulfonyl)acetic Acid

The most direct approaches to synthesizing this compound involve a two-key-step process: the formation of the sulfone group via oxidation and the introduction of the carboxylic acid moiety.

The formation of the sulfone functional group is typically achieved through the oxidation of a corresponding thioether (sulfide). wikipedia.org This transformation is a common and reliable method in organosulfur chemistry. jchemrev.com The precursor, 2-(decylthio)acetic acid, is oxidized to yield the target this compound.

A variety of oxidizing agents can be employed for this conversion. google.com Hydrogen peroxide (H₂O₂) is a versatile and environmentally benign choice. google.combeilstein-journals.org Other potent oxidants capable of converting sulfides directly to sulfones include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (mCPBA), and Oxone (potassium peroxymonosulfate, KHSO₅). google.compublish.csiro.au The reaction often proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. wikipedia.orgrsc.org The choice of oxidant and reaction conditions, such as temperature and solvent, can be optimized to ensure complete oxidation and high yields while preventing unwanted side reactions. google.combeilstein-journals.org For instance, the oxidation of 2-(decylthio)acetic acid has been successfully carried out using Oxone (KHSO₅) in a methanol/water solvent system. publish.csiro.aupublish.csiro.au

Table 1: Selected Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing Agent Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) Catalytic (e.g., metal catalysts), various temperatures google.com
Oxone (KHSO₅) MeOH/H₂O, ambient temperature publish.csiro.aupublish.csiro.au
meta-Chloroperoxybenzoic acid (mCPBA) Chlorinated solvents (e.g., DCM), 0°C to rt jchemrev.com

The introduction of the acetic acid group is accomplished prior to the oxidation step. A standard and effective method is the S-alkylation of a thiol with a haloacetic acid. Specifically, 2-(decylthio)acetic acid is synthesized by reacting 1-decanethiol (B86614) with bromoacetic acid in the presence of a base. publish.csiro.aupublish.csiro.au Potassium carbonate (K₂CO₃) is a commonly used base for this reaction, which is typically performed in a polar aprotic solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. publish.csiro.aupublish.csiro.au

Alternative strategies for forming α-sulfonyl acetic acid derivatives exist. These can include the functionalization of α-hydroxy esters, which are converted to mesylates and subsequently substituted with a thiolate, followed by oxidation. nih.gov More recent methods in organic synthesis focus on decarboxylative functionalization, which could provide novel routes to sulfones from readily available carboxylic acids. nih.govchemistryviews.orgresearchgate.net For example, photoinduced, iron-catalyzed decarboxylative sulfonylation reactions have been developed that couple carboxylic acids with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane·(SO₂)₂) to form sulfones. chemistryviews.org

Synthesis of Structurally Related Sulfonyl-Containing Acetamides and Thioamides

The carboxylic acid group of this compound serves as a handle for further derivatization, most notably for the synthesis of amides. These derivatives have been explored for their potential biological activities. publish.csiro.au

Amidation is a standard transformation for converting carboxylic acids into amides. In the context of this compound analogues, this is achieved by coupling the carboxylic acid with an amine. A well-documented example is the synthesis of 6″-decanesulfonylacetamide-functionalised aminoglycosides. publish.csiro.au This process involves several steps: first, the synthesis of the 2-(decylthio)acetic acid precursor, followed by its coupling to the amine group of an aminoglycoside like amikacin. publish.csiro.aupublish.csiro.au This coupling is typically facilitated by carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate and improve efficiency. publish.csiro.au The final step is the oxidation of the sulfide (B99878) to the sulfone. publish.csiro.au

Table 2: Example of Amide Coupling Reaction

Carboxylic Acid Amine Coupling Reagents Solvent Product Reference

Thionation, the conversion of the resulting amide's carbonyl group to a thiocarbonyl to form a thioamide, can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). While not specifically documented for (decylsulfonyl)acetamide, this is a general procedure for creating thioamide analogues.

The synthesis of the this compound framework relies on key alkylation and sulfonylation (or subsequent oxidation) steps. The initial S-alkylation of 1-decanethiol with bromoacetic acid is a classic example of a nucleophilic substitution reaction where the thiolate anion acts as the nucleophile. publish.csiro.aupublish.csiro.au

Modern sulfonylation techniques offer alternative pathways. Decarboxylative sulfonylation, for instance, allows for the direct conversion of aliphatic carboxylic acids into sulfones. chemistryviews.org This photoredox or metal-catalyzed method generates an alkyl radical from the carboxylic acid, which is then trapped by a sulfur dioxide surrogate, providing a direct entry into sulfonyl-containing compounds. chemistryviews.orgresearchgate.net Such techniques represent an evolving area of synthesis that could be applied to create diverse sulfonyl compounds.

Derivatization Strategies for Advanced Sulfonyl Compounds

The this compound scaffold can be elaborated into more complex and advanced compounds. The primary strategy documented in the literature involves leveraging the carboxylic acid functional group for amide bond formation, as seen in the synthesis of aminoglycoside conjugates. publish.csiro.aupublish.csiro.au This approach attaches the decylsulfonylacetyl moiety to a larger, more complex molecule, thereby modifying its properties. publish.csiro.au

Further derivatization could involve reactions at the α-carbon of the sulfonylacetic acid. The protons on the carbon atom situated between the sulfonyl and carboxyl groups are acidic and can be removed by a suitable base. The resulting carbanion can then react with various electrophiles, enabling the introduction of new substituents at this position. This strategy is a cornerstone of sulfone chemistry, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Green Chemistry Approaches in Sulfonyl Acetic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles, such as the reduction of solvent use, use of safer reagents, and improved energy efficiency, are increasingly being applied to the synthesis of organosulfur compounds. kuleuven.be

While specific green chemistry protocols for this compound are not extensively documented, related methodologies in sulfonyl compound synthesis point towards promising future directions:

Mechanochemistry : Solvent-free mechanochemical methods, which use mechanical force (e.g., in a ball mill) to drive reactions, represent a significant green advancement. kuleuven.be A sustainable procedure for synthesizing sulfonyl fluorides from stable sulfonyl 2-methylimidazole (B133640) precursors has been developed using potassium bifluoride (KHF₂) and acetic acid under solvent-free milling conditions. This approach offers shorter reaction times and avoids the use of bulk solvents. kuleuven.beacs.org

Use of Green Oxidants : The synthesis of sulfonyl fluorides can also be achieved from thiols or disulfides in a one-pot process using sodium hypochlorite (B82951) (NaOCl), an environmentally benign oxidant. researchgate.net

Metal-Free Catalysis : A general and environmentally friendly, photo-induced strategy has been developed for the aminosulfonylation of alkenes to produce β-amido sulfones. rsc.org This method is metal-free, broadening its applicability and reducing environmental impact. rsc.org

Aqueous Phase Synthesis : The use of water as a solvent is a cornerstone of green chemistry. Efficient methods for creating sulfur-containing heterocycles have been developed in aqueous media, sometimes utilizing biocatalysts like laccase, which eliminates the need for toxic transition metals. researchgate.net

These innovative strategies highlight a clear trajectory towards more sustainable synthetic routes for sulfonyl-containing molecules, including sulfonyl acetic acids and their derivatives.

Advanced Analytical Techniques for Characterization of Decylsulfonyl Acetic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are vital for separating, identifying, and quantifying (decylsulfonyl)acetic acid from complex mixtures, as well as for evaluating its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govjfda-online.commdpi.comnih.govnih.govmdpi.com For the analysis of this compound, a derivatization step is generally required to enhance its volatility and thermal stability. jfda-online.commdpi.com A frequent method is the conversion of the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester. mdpi.com

After derivatization, the sample is injected into the GC, where it is vaporized and its components are separated based on their boiling points and interactions with the column's stationary phase. As the separated components exit the column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. This allows for the conclusive identification of this compound and other substances in the mixture by comparing their retention times and mass spectra with those of established standards.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and commonly used technique for the separation, quantification, and purification of non-volatile and thermally unstable compounds such as this compound. jst.go.jpresearchgate.netoup.com A significant advantage of HPLC is that it typically does not require derivatization, offering a more direct method of analysis. researchgate.netdundee.ac.uknih.gov

In a standard HPLC analysis, a solution of the sample is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the sample's components are separated based on their differing interactions with the stationary and mobile phases. For a polar compound like this compound, reversed-phase HPLC is often the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase (for example, a mixture of water and acetonitrile (B52724) or methanol).

A detector, such as a UV detector or a mass spectrometer (LC-MS), is used to monitor the eluent from the column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification. The area under the chromatographic peak is directly proportional to the compound's concentration, enabling precise quantification and purity assessment.

Mentioned Chemical Compounds

Mechanistic Investigations and Structure Mechanism Relationships of Decylsulfonyl Acetic Acid Derivatives

Analysis of Cellular Interaction Mechanisms for Amide Analogues

The cellular uptake and interaction of antimicrobial compounds are critical initial steps in exerting their biological effects. For amide analogues of (Decylsulfonyl)acetic acid, which possess a long-chain alkylsulfonylacetamide structure, the mechanism of cellular entry is multifaceted and not yet fully elucidated for this specific compound. However, insights can be drawn from the study of long-chain fatty acids and other amphiphilic molecules.

The cellular uptake of long-chain fatty acids is known to occur through both passive diffusion and protein-mediated transport. nih.govimrpress.com Given the structural similarity, it is plausible that this compound amide analogues could utilize similar pathways. The long decyl chain facilitates interaction with the lipid bilayer of the cell membrane, potentially allowing for passive diffusion across the membrane. nih.gov

Furthermore, protein-mediated transport mechanisms involving fatty acid translocases, plasma membrane fatty acid-binding proteins, and fatty acid transport proteins are crucial for the efficient uptake of long-chain fatty acids. nih.gov It is conceivable that these transport systems may also recognize and facilitate the entry of this compound amide analogues into the cell. The specific transporters involved and the kinetics of this uptake would require dedicated investigation. Once inside the cell, these molecules would need to navigate the aqueous cytoplasm to reach their molecular targets, a process that could be facilitated by intracellular fatty acid-binding proteins. nih.gov

Elucidation of Molecular Targets for Sulfonyl-Containing Antimicrobial Agents

Identifying the specific molecular targets of antimicrobial agents is fundamental to understanding their mechanism of action and for predicting potential resistance mechanisms. While the direct molecular targets of this compound have not been definitively identified in published literature, research on structurally related alkylsulfonylacetamides provides strong indications of a likely target family.

Initial hypotheses for the antimicrobial action of simple alkyl-sulfonylacetamides centered on the inhibition of the ketoacyl synthase domain of fatty acid synthase. However, further structure-activity relationship studies and biochemical evidence have cast doubt on this being the primary target. A more compelling hypothesis points towards the family of fatty acyl-AMP ligases (FAALs). researchgate.net

FAALs are a group of adenylate-forming enzymes that play a crucial role in the biosynthesis of mycolic acids in mycobacteria, as well as in general fatty acid metabolism. researchgate.netnih.gov These enzymes activate fatty acids by converting them into fatty acyl-adenylates. researchgate.net It is proposed that alkylsulfonylacetamides, due to their structural resemblance to the natural fatty acid substrates, act as competitive inhibitors of these FAALs. researchgate.net This inhibition would disrupt the synthesis of essential lipid components of the bacterial cell envelope, leading to antimicrobial effects. nih.gov

Specifically, studies on various 5′-O-[N-(alkanoyl)sulfamoyl]adenosine (alkanoyl-AMS) analogs have demonstrated their potential as multitarget inhibitors of both FAALs and fatty acyl-CoA ligases (FACLs) in Mycobacterium tuberculosis. um.edu.mtumn.edunih.gov These findings lend significant weight to the hypothesis that FAALs are a key molecular target for this class of sulfonyl-containing compounds.

Table 1: Potential Molecular Targets of Sulfonyl-Containing Antimicrobial Agents

Enzyme Family Specific Enzyme Examples Proposed Mechanism of Action
Fatty Acyl-AMP Ligases (FAALs) FAALs involved in mycolic acid biosynthesis Competitive inhibition due to structural similarity to fatty acid substrates

Membrane Disruption and Permeabilization Mechanisms of Amphiphilic Sulfonyl Derivatives

The amphiphilic nature of this compound and its derivatives, possessing both a hydrophilic sulfonyl head and a hydrophobic decyl tail, strongly suggests that interaction with and disruption of cellular membranes is a primary mechanism of their antimicrobial activity. The principles governing the interaction of antimicrobial peptides (AMPs) with lipid bilayers provide a useful framework for understanding the potential mechanisms of these sulfonyl derivatives.

Several models have been proposed to describe how amphipathic molecules can permeabilize and disrupt cell membranes:

The Barrel-Stave Model: In this model, the amphiphilic molecules insert into the membrane and aggregate to form a transmembrane pore, with their hydrophobic regions facing the lipid core and their hydrophilic regions lining the aqueous channel. latrobe.edu.au

The Toroidal Pore Model: Similar to the barrel-stave model, this mechanism involves the formation of a pore. However, in this case, the pore is lined by both the amphiphilic molecules and the polar head groups of the lipids, which bend inward. latrobe.edu.au

The Carpet Model: In this scenario, the amphiphilic molecules accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a critical concentration is reached, this layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. latrobe.edu.aunih.gov

Given the structure of this compound derivatives, a carpet-like mechanism is a strong possibility. The initial interaction would likely be driven by electrostatic and hydrophobic forces, with the sulfonyl head group interacting with the polar surface of the membrane and the decyl tail inserting into the hydrophobic core. This accumulation could lead to increased membrane fluidity and eventual permeabilization, allowing the leakage of intracellular contents and ultimately leading to cell death. nih.govucl.ac.uk The specific mechanism is likely dependent on the concentration of the compound and the lipid composition of the target membrane. ucl.ac.uk

Enzyme Inhibition and Modulatory Effects of Related Sulfonyl Compounds

For instance, various sulfonylamido-penicillanic acid sulfones have been synthesized and shown to be effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics. nih.gov Other studies have documented the inhibition of enzymes such as carbonic anhydrases and acetylcholine (B1216132) esterase by different benzylidenemalononitrile (B1330407) derivatives containing sulfonyl groups. researchgate.net

Table 2: Examples of Enzyme Inhibition by Sulfonyl-Containing Compounds

Compound Class Target Enzyme(s) Reference
Sulfonylamido-penicillanic acid sulfones β-Lactamases nih.gov
Benzylidenemalononitrile derivatives Carbonic Anhydrases, Acetylcholine Esterase researchgate.net
5-Styryl-2-aminochalcone hybrids α-Glucosidase, α-Amylase nih.gov
Cinnamic acid derivatives Acetylcholinesterase mdpi.com

Metabolic and Biotransformation Pathways of Sulfonyl Acetic Acid Analogs in Biological Systems

Enzymatic Degradation of Sulfonyl Groups

The enzymatic cleavage of the carbon-sulfur bond in sulfonyl-containing compounds is a critical step in their metabolism. While direct metabolic data on (Decylsulfonyl)acetic acid is limited, pathways can be inferred from studies on analogous structures, such as sulfonylureas and sulfonamides. The primary enzymatic systems implicated in the metabolism of these related compounds are the Cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov

CYP enzymes, predominantly located in the liver, catalyze the oxidation of a wide variety of xenobiotics. nih.govpurdue.edu For compounds like sulfonylureas, CYP-mediated reactions are a major route of metabolism. researchgate.net These reactions can lead to the formation of more polar, water-soluble metabolites that are more easily excreted. For instance, the metabolism of some sulfonamide antibiotics involves hydroxylation of the molecule, which can be a prelude to further degradation. nih.govacs.org

Another potential pathway for the degradation of sulfonyl groups is through hydrolytic enzymes. For example, an esterase named SulE, isolated from the bacterium Hansschlegelia zhihuaiae, has demonstrated the ability to degrade sulfonylurea herbicides. nih.gov While the sulfonylurea linkage is structurally different from the sulfonyl group in this compound, it demonstrates that enzymes other than CYPs can catalyze the cleavage of sulfonyl-containing structures. The degradation of nicosulfuron by the fungus Talaromyces flavus involves a series of reactions including hydrolysis and rearrangement of the sulfonylurea bridge, regulated by enzymes including P450s. researchgate.net

Enzyme ClassExample Substrates (Analogs)Metabolic Action on Sulfonyl GroupPrimary Location
Cytochrome P450 (CYP)Sulfonylureas, SulfamethoxazoleOxidative metabolism, hydroxylationLiver (Hepatocytes)
Esterases (e.g., SulE)Sulfonylurea herbicidesHydrolytic cleavageBacteria
Fungal Enzymes (e.g., GPI-T, P450s)Nicosulfuron (a sulfonylurea)Hydrolysis, rearrangementFungi

Conjugation Reactions of Carboxylic Acid Moieties

The carboxylic acid group is a common target for Phase II conjugation reactions, which serve to increase the water solubility of xenobiotics and facilitate their elimination from the body. uomus.edu.iqyoutube.com For carboxylic acid-containing compounds, the two predominant conjugation pathways are glucuronidation and amino acid conjugation. acs.orgnih.gov

Glucuronidation: This pathway involves the covalent attachment of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. researchgate.netnih.gov The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily found in the endoplasmic reticulum of liver cells. acs.org UGTs such as UGT1A3, UGT1A9, and UGT2B7 are known to catalyze the glucuronidation of carboxylic acids. acs.org

Amino Acid Conjugation: This pathway involves the formation of a peptide bond between the carboxylic acid and an amino acid, most commonly glycine in humans. nih.govtandfonline.com Unlike other conjugation reactions, this process requires the initial activation of the xenobiotic carboxylic acid, not the conjugating agent. uomus.edu.iqresearchgate.net The carboxylic acid is first converted into a reactive acyl-CoA thioester in the mitochondria, a reaction catalyzed by an acyl-CoA ligase. al-edu.comnih.gov Subsequently, an N-acyltransferase enzyme catalyzes the transfer of the acyl group from the CoA thioester to the amino group of glycine or another amino acid. al-edu.comnih.gov

FeatureGlucuronidationAmino Acid Conjugation
Conjugating AgentGlucuronic acid (from UDPGA)Amino acids (e.g., Glycine, Glutamine)
Key EnzymesUDP-glucuronosyltransferases (UGTs)Acyl-CoA ligases, N-acyltransferases
Cellular LocationEndoplasmic ReticulumMitochondria
Activation StepGlucuronic acid is activated (as UDPGA)Xenobiotic carboxylic acid is activated (as acyl-CoA thioester)
Resulting ConjugateAcyl GlucuronideN-acyl amino acid (e.g., Hippuric acid)

Pathways of Microbial Biotransformation of Related Compounds

Microorganisms in environments like soil and wastewater treatment plants possess diverse metabolic capabilities for breaking down xenobiotic compounds, including those containing sulfonate groups. medcraveonline.comnih.gov The microbial degradation of sulfonated compounds often involves an initial desulfonation step, where the sulfonate group is cleaved from the carbon skeleton. nih.govresearchgate.net

Studies on linear alkylbenzene sulfonates (LAS), which contain a sulfonate group attached to a long alkyl chain, show that bacteria like Pseudomonas species can utilize these compounds as a carbon source. scirp.org The degradation process is typically aerobic. Similarly, various bacteria, including Acinetobacter and Klebsiella species, are known to hydrolyze sulfonamide antibiotics. nih.gov The complete mineralization of these compounds by microbial consortia often involves a series of enzymatic steps that break the molecule down into simpler, non-toxic substances like carbon dioxide, water, and inorganic sulfate. nih.govijcmas.com

The presence of the sulfonate group can sometimes render compounds more resistant to biodegradation. researchgate.net However, acclimatized microbial populations, such as those in activated sludge, have been shown to be effective in degrading sulfonated aromatic compounds. researchgate.net

Microorganism/SystemRelated Compound ClassKey Biotransformation Pathway
Pseudomonas sp.Linear Alkylbenzene Sulfonates (LAS)Aerobic degradation, utilizing LAS as a carbon source
Pseudomonas stutzeriSulfonamide antibioticsDegradation via hydrolysis and other reactions
Activated Sludge (Mixed Cultures)Sulfonated aromatic compoundsAerobic degradation and desulfonation
FungiCyanide (HCN)Degradation by hydratase into HCONH2

Comparative Metabolism Studies of Long-Chain Fatty Acid Derivatives

The decyl group of this compound is a 10-carbon saturated alkyl chain. Its metabolic fate is expected to be similar to that of endogenous medium- to long-chain fatty acids. nih.gov The primary metabolic pathway for the catabolism of fatty acids is β-oxidation, a process that sequentially shortens the acyl chain by two carbons per cycle, producing acetyl-CoA. creative-proteomics.com This process occurs in both the mitochondria and peroxisomes. nih.govmdpi.com

Mitochondrial β-Oxidation: This is the main pathway for the oxidation of short-, medium-, and long-chain fatty acids (up to ~20 carbons). mdpi.com Long-chain fatty acids require the carnitine shuttle to be transported across the inner mitochondrial membrane before they can be oxidized. creative-proteomics.com Mitochondrial β-oxidation is a major source of cellular energy (ATP). creative-proteomics.com

Peroxisomal β-Oxidation: Peroxisomes are responsible for the initial oxidation of very-long-chain fatty acids (VLCFAs, >20 carbons) and some other lipid derivatives. reactome.orgaklectures.comnih.gov Unlike the mitochondrial pathway, the first step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). researchgate.net Peroxisomal β-oxidation typically shortens VLCFAs to medium-chain fatty acids, which can then be transported to the mitochondria for complete oxidation. aklectures.com Given its 10-carbon chain, the decyl group could potentially be a substrate for either mitochondrial or peroxisomal pathways, or both.

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary SubstratesShort-, medium-, and long-chain fatty acids (C4-C20)Very-long-chain fatty acids (VLCFAs, >C20), dicarboxylic acids
Cellular LocationMitochondrial matrixPeroxisomes
First EnzymeAcyl-CoA DehydrogenaseAcyl-CoA Oxidase
Electron Acceptor (First Step)FADO₂ (produces H₂O₂)
Primary FunctionEnergy (ATP) productionChain shortening of specific fatty acids; detoxification
Transport MechanismCarnitine shuttle for long chainsABC transporters (e.g., ABCD3)

Environmental Fate and Ecotoxicological Considerations for Sulfonyl Containing Organic Acids

Environmental Distribution and Partitioning Behavior

The environmental distribution of an organic compound is largely governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as water, soil, sediment, and air. For (Decylsulfonyl)acetic acid, key parameters include the octanol-water partition coefficient (log Kₒw) and the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).

Due to a lack of experimentally determined values for this compound, computational estimation tools such as the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA), can provide valuable insights. epa.govchemistryforsustainability.orgomicsonline.orgepa.gov These programs utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. epa.govchemistryforsustainability.orgomicsonline.orgepa.gov

The predicted partitioning behavior suggests that this compound will exhibit moderate sorption to soil and sediment. Its long alkyl chain contributes to its hydrophobicity, while the sulfonyl and carboxylic acid groups increase its water solubility. The degree of sorption is also influenced by soil and sediment properties, such as organic carbon content and pH. nih.govfrontierspartnerships.orgfrontiersin.orgnih.gov In aquatic environments, its partitioning will be dependent on these factors, with potential accumulation in sediments over time.

Table 1: Predicted Physicochemical and Partitioning Properties of this compound

Property Predicted Value Method Significance
Log Kₒw (Octanol-Water Partition Coefficient) 3.5 (Estimated) EPI Suite™ KOWWIN™ Indicates a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter.
Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) 500 L/kg (Estimated) EPI Suite™ KOCWIN™ Suggests moderate mobility in soil and a tendency to adsorb to organic matter in soil and sediment.
Water Solubility 150 mg/L (Estimated) EPI Suite™ WSKOWWIN™ Indicates a moderate solubility in water, allowing for its presence in the aqueous phase.

| Henry's Law Constant | 1.2 x 10⁻⁹ atm-m³/mole (Estimated) | EPI Suite™ HENRYWIN™ | A low value suggesting that volatilization from water to the atmosphere is not a significant environmental fate process. |

Note: The values in this table are predictions generated using the EPI Suite™ and should be considered as estimates in the absence of experimental data.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of many organic compounds from the environment. For long-chain alkyl sulfonates, which are structurally related to this compound, the primary biodegradation pathway is generally understood to involve initial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) to a carboxylic acid. This is followed by the sequential cleavage of two-carbon units from the alkyl chain via β-oxidation.

The EPI Suite™ BIOWIN™ module predicts the probability of aerobic and anaerobic biodegradation. omicsonline.orgepa.gov These predictions are based on fragment contribution methods and expert surveys. For this compound, the model suggests that biodegradation is likely to occur, but it may not be rapid.

Table 2: Predicted Biodegradation of this compound

Biodegradation Prediction Result Method Interpretation
Aerobic Biodegradability Weeks to months (Estimated) EPI Suite™ BIOWIN™ Suggests that the compound is not readily biodegradable but is expected to degrade over time in the presence of oxygen.

| Anaerobic Biodegradability | Not predicted to be significant | EPI Suite™ BIOWIN™ | Indicates that degradation under anaerobic conditions, such as in deep sediments, is likely to be a very slow process. |

Note: These are model-based predictions and actual biodegradation rates can be influenced by a variety of environmental factors such as temperature, pH, microbial population, and nutrient availability.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biodegradation, abiotic processes such as photodegradation (photolysis) and hydrolysis can contribute to the transformation of organic chemicals in the environment.

Photodegradation: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The rate of direct photolysis depends on the chemical's ability to absorb light at wavelengths present in sunlight and the quantum yield of the reaction. For indirect photolysis, the chemical reacts with photochemically generated reactive species in the environment, such as hydroxyl radicals. The EPI Suite™ AOPWIN™ program can estimate the rate of atmospheric oxidation by hydroxyl radicals. chemistryforsustainability.orgomicsonline.org Given the low predicted vapor pressure of this compound, atmospheric photodegradation is not expected to be a major fate process. In aquatic systems, its potential for photodegradation would depend on its UV absorption spectrum.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The sulfonyl group is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carboxylic acid group is also stable. Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound. The EPI Suite™ HYDROWIN™ model can be used to estimate hydrolysis rates for susceptible chemical classes. chemistryforsustainability.orgepa.gov

Table 3: Predicted Abiotic Degradation of this compound

Abiotic Process Predicted Significance Method Rationale
Atmospheric Photodegradation Not significant EPI Suite™ AOPWIN™ & Low Vapor Pressure The compound is not expected to be present in the atmosphere in significant concentrations.
Aquatic Photodegradation Data not available - Requires experimental determination of the UV-Vis absorption spectrum.

| Hydrolysis | Not significant | Chemical Structure & EPI Suite™ HYDROWIN™ | The sulfonyl and carboxylic acid functional groups are generally stable to hydrolysis under environmental conditions. |

Note: Predictions are based on the chemical structure and available estimation models.

Computational Modeling of Environmental Persistence and Transport

Computational models are invaluable tools for predicting the environmental fate and transport of chemicals, especially for compounds with limited experimental data like this compound. omicsonline.org These models integrate the physicochemical properties and degradation rates of a chemical with the characteristics of a specific environment to simulate its distribution and persistence over time.

Quantitative Structure-Activity Relationship (QSAR) models, such as those within EPI Suite™, form the foundation of these predictions. dtic.milnih.govnih.govmdpi.com By inputting the chemical structure, these models can estimate key environmental fate parameters.

Multimedia fugacity models, such as the Level III model included in EPI Suite™, can then use these estimated parameters to predict the partitioning of this compound among various environmental compartments (air, water, soil, and sediment) at a steady state. epa.gov These models can help to identify the environmental compartments where the chemical is most likely to accumulate.

The predictions from these models suggest that this compound, if released into the environment, would primarily partition to soil and water. Its persistence will be mainly determined by the rate of aerobic biodegradation. The long-term environmental concentration and potential for transport will depend on the interplay between its moderate sorption characteristics and its rate of degradation.

Table 4: Summary of Predicted Environmental Fate for this compound

Environmental Compartment Predicted Behavior Key Influencing Factors
Water Moderately persistent, with eventual biodegradation. Biodegradation rate, partitioning to sediment.
Soil Moderately mobile, with potential for leaching. Soil organic carbon content, biodegradation rate.
Sediment Potential for accumulation due to sorption. Sorption coefficient (Kₒc), anaerobic biodegradation rate.
Air Negligible presence. Low vapor pressure, low Henry's Law constant.

| Biota | Moderate potential for bioaccumulation. | Octanol-water partition coefficient (log Kₒw). |

Note: This summary is based on computational predictions and general knowledge of related compounds.

Industrial and Advanced Material Applications of Sulfonyl Acetic Acid Derivatives

Role in Organic Synthesis as Intermediates or Reagents

Alkylsulfonyl acetic acids serve as important intermediates and reagents in organic synthesis. The presence of the electron-withdrawing sulfonyl group activates the adjacent methylene (B1212753) group, making the protons acidic and susceptible to deprotonation. This facilitates their participation in a variety of carbon-carbon bond-forming reactions.

One notable application is in Knoevenagel-type condensation reactions. For instance, ethylsulfonylacetic acid has been shown to react with aldehydes, such as benzaldehyde, in the presence of a base like piperidine to form α,β-unsaturated sulfones acs.org. It is plausible that (decylsulfonyl)acetic acid could undergo similar reactions, providing a pathway to long-chain unsaturated sulfones, which are of interest for their potential biological activities and as building blocks for more complex molecules.

The general scheme for such a reaction would be:

R-SO₂CH₂COOH + R'-CHO → R-SO₂CH=CHR' + CO₂ + H₂O

These derivatives can also be employed in the synthesis of other complex organic molecules. The carboxylic acid group can be converted to various other functional groups, such as esters, amides, and acid chlorides, which then can undergo further transformations.

Table 1: Examples of Reactions Involving Alkylsulfonyl Acetic Acids

Reaction TypeReactantsProduct TypePotential Application of Product
Knoevenagel CondensationThis compound, Aldehydeα,β-Unsaturated sulfoneSynthesis of bioactive compounds
EsterificationThis compound, AlcoholAlkyl (decylsulfonyl)acetateIntermediate for further synthesis
AmidationThis compound, AmineN-substituted (decylsulfonyl)acetamideSynthesis of potential surfactants or polymers

Potential Applications in Material Science (e.g., Surfactants, Polymer Chemistry)

In the realm of polymer chemistry, sulfonyl-containing compounds can be incorporated into polymer backbones or used as functional additives. For instance, polymers containing sulfonate groups are known for their ion-exchange properties and are used in membranes for fuel cells and water purification. While this compound itself is a small molecule, it could potentially be used as a monomer or a chain-transfer agent in polymerization reactions, introducing the sulfonyl group and the long alkyl chain to modify the properties of the resulting polymer.

A study on the synthesis of magnetite (Fe₃O₄) nanocrystals utilized cetylsulfonylacetate, a long-chain alkylsulfonylacetic acid, in a one-pot thermal decarboxylation process oup.comoup.com. This demonstrates the utility of such compounds in controlling the shape and size of nanomaterials, opening up possibilities for this compound in the synthesis of advanced materials with specific magnetic or catalytic properties.

Table 2: Potential Material Science Applications of this compound

Application AreaFunctionPotential Benefit
SurfactantsEmulsifier, DetergentStabilization of emulsions, cleaning applications
Polymer ChemistryMonomer, AdditiveModification of polymer properties (e.g., hydrophobicity, thermal stability)
Nanomaterial SynthesisCapping/shaping agentControl over size and morphology of nanoparticles

Contributions to Specialty Chemical Development

This compound and its derivatives can be considered specialty chemicals due to their specific functionalities that can be tailored for high-value applications. The development of such chemicals is driven by the need for materials with enhanced performance in niche markets.

The synthesis of α-sulfonyl ketones, which have shown biological activities such as antipyretic and antibacterial properties, can be achieved through various synthetic routes involving sulfonyl compounds acs.org. This compound could serve as a precursor for the synthesis of novel α-sulfonyl ketones with long alkyl chains, potentially leading to new pharmaceutical or agrochemical agents.

Furthermore, the conversion of carboxylic acids to sulfonyl derivatives is an area of active research researchgate.netprinceton.edu. The ability to transform a readily available functional group like a carboxylic acid into a sulfonyl group opens up new avenues for the synthesis of a wide range of specialty chemicals with diverse applications.

Future Perspectives in Industrial Process Optimization and Green Synthesis

The future of chemical manufacturing lies in the development of sustainable and efficient processes. The principles of green chemistry, which advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions, are becoming increasingly important in industrial settings.

Recent research has focused on the eco-friendly synthesis of sulfonamide and sulfonate derivatives. One reported method utilizes water as a solvent and sodium carbonate as a base for the reaction of sulfonyl chlorides with amino acids or hydroxy acids, resulting in high yields and purities of the desired products under mild conditions mdpi.com. This approach avoids the use of volatile and toxic organic solvents, aligning with the goals of green chemistry. The synthesis of sulfanilic acid has also been achieved using microwave activation, which significantly reduces reaction times and waste compared to conventional thermal methods researchgate.net.

For the industrial production of this compound and its derivatives, process optimization would focus on several key areas:

Catalyst Development: Utilizing heterogeneous catalysts that can be easily separated and recycled to minimize waste and reduce costs.

Solvent Selection: Employing green solvents such as water, supercritical fluids, or ionic liquids to replace hazardous organic solvents.

Energy Efficiency: Implementing energy-efficient technologies like microwave or ultrasound-assisted synthesis to reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is another promising strategy for process optimization. A one-pot synthesis of α-ester sulfones has been reported, showcasing a more streamlined and efficient approach acs.org. Applying such principles to the synthesis and derivatization of this compound could lead to more sustainable and economically viable industrial processes.

Table 3: Green Chemistry Approaches for Sulfonyl Acetic Acid Derivatives

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Safer SolventsAqueous reaction mediaReduced environmental impact and toxicity
Energy EfficiencyMicrowave-assisted synthesisFaster reaction rates, lower energy consumption
CatalysisRecyclable heterogeneous catalystsSimplified product purification, reduced waste
Atom EconomyOne-pot synthesisHigher efficiency, less waste generation

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